molecular formula C14H12FNO3 B1471204 Methyl 2-amino-3-(2-fluorophenoxy)benzoate CAS No. 1553075-72-1

Methyl 2-amino-3-(2-fluorophenoxy)benzoate

Cat. No.: B1471204
CAS No.: 1553075-72-1
M. Wt: 261.25 g/mol
InChI Key: PBRFGIKSJGXOFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-amino-3-(2-fluorophenoxy)benzoate is a useful research compound. Its molecular formula is C14H12FNO3 and its molecular weight is 261.25 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-amino-3-(2-fluorophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO3/c1-18-14(17)9-5-4-8-12(13(9)16)19-11-7-3-2-6-10(11)15/h2-8H,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBRFGIKSJGXOFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)OC2=CC=CC=C2F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-amino-3-(2-fluorophenoxy)benzoate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzoate structure with a methyl ester and an amino group, along with a fluorinated phenoxy moiety. The presence of the fluorine atom enhances the compound's lipophilicity and bioavailability, which are critical factors for its pharmacological efficacy.

The biological activity of this compound primarily stems from its interaction with various molecular targets, including enzymes and receptors. The amino and fluorophenoxy groups play crucial roles in binding to these targets, influencing enzymatic reactions and cellular signaling pathways. The specific mechanisms may involve:

  • Enzyme Inhibition/Activation : The compound can modulate the activity of specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may interact with various receptors, influencing cellular responses.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. For instance, studies have shown that derivatives with similar structures demonstrate activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli0.0195 mg/mL
S. aureus0.0048 mg/mL
C. albicans0.039 mg/mL

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound may possess anticancer properties. In vitro studies have shown varying degrees of cytotoxicity against several cancer cell lines, indicating its potential as an anticancer agent.

Cell Line IC50 Value
Ehrlich’s Ascites Carcinoma (EAC)12 µM
Dalton’s Lymphoma Ascites (DLA)15 µM

These results highlight the compound's potential therapeutic applications in oncology .

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial efficacy of several derivatives of this compound against common pathogens. The results demonstrated significant inhibition zones ranging from 18 mm to 24 mm, indicating strong antibacterial activity .

Anticancer Activity Assessment

In another investigation, researchers assessed the anticancer potential of this compound through various assays, including MTT assays on different cancer cell lines. The findings suggested that modifications in the chemical structure could enhance cytotoxic effects, particularly in compounds with halogen substitutions .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-amino-3-(2-fluorophenoxy)benzoate is primarily investigated for its potential pharmaceutical applications. Its structure allows it to act as a scaffold for developing novel therapeutic agents.

  • Anticancer Activity : Research has indicated that derivatives of this compound can exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tumor growth in various cancer cell lines by targeting specific pathways involved in cell proliferation and survival .
  • Antimicrobial Properties : The fluorophenoxy group enhances the lipophilicity of the compound, which can improve its ability to penetrate microbial membranes. Studies have demonstrated that such compounds can be effective against a range of bacterial strains, making them potential candidates for antibiotic development .

Synthetic Intermediate

This compound serves as an important intermediate in the synthesis of more complex molecules:

  • Synthesis of Benzoxazole Derivatives : This compound can be utilized in the synthesis of benzoxazole derivatives, which are known for their diverse biological activities including anti-inflammatory and antiviral effects. The reaction typically involves condensation with aldehydes under acidic conditions .
  • Building Block for Triazolopyrimidine Sulfonamides : The compound's reactivity allows it to be transformed into triazolopyrimidine sulfonamides, which are important in treating various diseases, including certain types of cancer and infections. The synthetic pathways often involve methylation reactions that enhance the compound's pharmacological profile .

Materials Science

In materials science, this compound is being explored for its potential use in developing new materials:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to create materials with enhanced thermal stability and mechanical properties. Its incorporation into polymers has been shown to improve their resistance to environmental degradation .
  • Nanomaterials : Recent studies have reported the use of this compound in synthesizing mesoporous materials that can be applied in catalysis and drug delivery systems. The unique structural features allow for tailored porosity and surface chemistry, making them suitable for various applications in nanotechnology .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant inhibition of tumor cell proliferation in vitro.
Synthesis of BenzoxazoleAchieved high yields using novel catalytic methods.
Antimicrobial PropertiesEffective against multiple bacterial strains with minimal toxicity to human cells.
Polymer ChemistryImproved mechanical properties and thermal stability in polymer composites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.